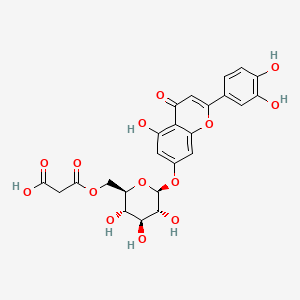
Luteolin 7-O-(6''-malonylglucoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteolin 7-O-(6-O-malonyl-beta-D-glucoside) is a glycosyloxyflavone that is luteolin substituted by a 6-O-malonyl-beta-D-glucopyranosyl moiety at position 7 via glycosidic linkage. It is a beta-D-glucoside, a glycosyloxyflavone, a malonate ester and a trihydroxyflavone. It derives from a luteolin.
Wissenschaftliche Forschungsanwendungen
Role in Plant Pigmentation
- Luteolin 7-O-(6''-malonylglucoside) contributes to the blue coloration in lupin flowers, acting as a copigment with malonylated glucosides of delphinidin and apigenin. This suggests a potential role in plant pigmentation and aesthetics (Takeda, Harborne, & Waterman, 1993).
Anti-inflammatory Properties
- In vitro studies have shown that derivatives of luteolin, including luteolin-7-O-glucoside, can inhibit inflammatory responses in cells. These compounds modulate key signaling pathways like NF-κB, AP-1, and PI3K-Akt, indicating their potential for anti-inflammatory applications (Park & Song, 2013; Aziz, Kim, & Cho, 2018; Chen, Peng, Tsai, & Hsu, 2007).
Cancer Research and Therapy
- Luteolin, including its glycosidic forms, has been studied for its anticancer properties. It is known to induce apoptosis, inhibit cell proliferation, metastasis, and angiogenesis in cancer cells, suggesting its potential in cancer prevention and therapy (Lin, Shi, Wang, & Shen, 2008; Imran et al., 2019).
Neuroprotective Effects
- Luteolin-7-O-glucoside has demonstrated neuroprotective effects against cellular damage in nerve cells, which could be significant for the treatment of neurodegenerative diseases (Rehfeldt et al., 2022).
Pharmacokinetics and Bioavailability
- Research into the absorption and metabolism of luteolin and its derivatives, including luteolin-7-O-glucoside, in animals and humans provides insights into its bioavailability and pharmacokinetics, important for therapeutic applications (Hayasaka et al., 2018; Lin, Pai, & Tsai, 2015).
Analytical Techniques for Luteolin Derivatives
- Chromatographic techniques have been developed for the analysis of luteolin and its derivatives, including luteolin 7-O-glucoside, in various plant materials. This is crucial for ensuring the quality of medicinal plants and preparations containing these compounds (Juszczak, Zovko-Končić, & Tomczyk, 2019; Fan, Lee, & Lin, 2015).
Insect Behavior Modulation
- Luteolin 7-O-(6''-O-malonyl)-β-d-glucoside has been identified as a stimulant for oviposition in the black swallowtail butterfly, suggesting its role in insect-plant interactions (Feeny, Sachdev, Rosenberry, & Carter, 1988).
Topical and Cosmetic Applications
- Nanoemulsion vehicles have been developed for the enhanced follicular delivery of luteolin, indicating potential applications in skincare and cosmetic products (Shin et al., 2018).
Eigenschaften
CAS-Nummer |
98767-38-5 |
|---|---|
Molekularformel |
C24H22O14 |
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O14/c25-11-2-1-9(3-12(11)26)15-6-14(28)20-13(27)4-10(5-16(20)37-15)36-24-23(34)22(33)21(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,21-27,32-34H,7-8H2,(H,29,30)/t17-,21-,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
RNDGJCZQVKFBPI-ASDZUOGYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




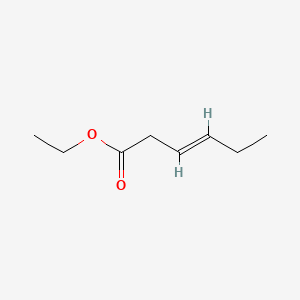
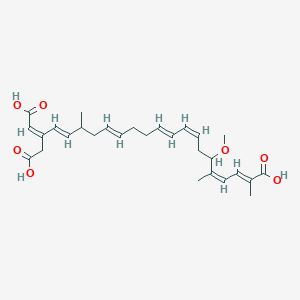
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)

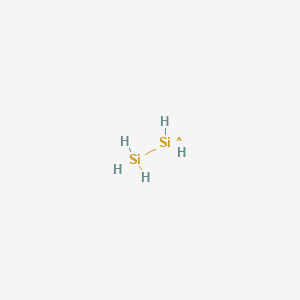


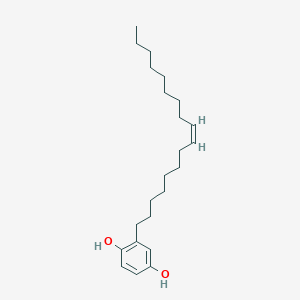
![(3Z,7E,11E)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1231042.png)

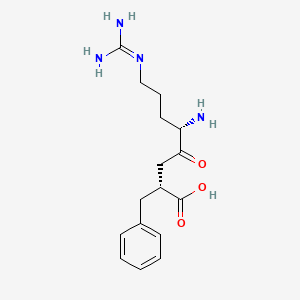
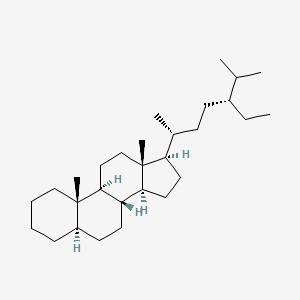
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)